Micrococcin - 67401-56-3

Micrococcin

Catalog Number: EVT-384329
CAS Number: 67401-56-3
Molecular Formula: C48H49N13O9S6
Molecular Weight: 1144.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Micrococcins are a family of thiopeptide antibiotics primarily known for their activity against Gram-positive bacteria. [, , , , , , , , ] The most extensively studied members of this family are micrococcin P1 (MP1) and micrococcin P2 (MP2). [, , , , , , , ] Micrococcins are produced by various bacteria, including Bacillus, Staphylococcus, and Micrococcus species. [, , , , , , ] These compounds are ribosomally synthesized and undergo extensive post-translational modifications, resulting in their complex, polycyclic structures. [, , , , ] Micrococcins have emerged as attractive candidates for scientific research due to their potent antimicrobial properties, novel mechanism of action, and potential for the development of new therapeutics. [, , , , , , ]

Synthesis Analysis

The total synthesis of micrococcin P1 and micrococcin P2 has been achieved, providing crucial insights into their structures and enabling the production of analogs for further research. [, , ] Key aspects of the synthetic approach include:

  • Bohlmann-Rahtz Reaction: This reaction is employed to construct the central pyridine core of the micrococcin molecule. [, ]
  • Thiazole Formation: Efficient methods for thiazole formation from cysteine derivatives and nitriles have been developed, facilitating the scalable synthesis of micrococcin. [, ]
  • Fragment Coupling: The synthesis involves the preparation and coupling of distinct fragments representing different parts of the micrococcin molecule. [, ]
  • Macrocyclization: The final macrocyclic structure is assembled through intramolecular cyclization reactions. []
Molecular Structure Analysis
  • Central Pyridine Core: A central pyridine ring serves as the scaffold for the molecule. [, , ]
  • Multiple Thiazole Rings: Three or four thiazole rings are directly attached to the pyridine core, contributing to the unique architecture of the molecule. [, , ]
  • Dehydrated Residues: The presence of dehydrated serine and threonine residues further enhances the rigidity and complexity of the structure. [, ]
  • Macrocyclic Structure: The peptide backbone forms a macrocycle, constraining the molecule into a specific conformation. [, , ]
  • Side Chains: Variable side chains attached to the macrocycle contribute to the diversity and biological activity of different micrococcin analogs. [, , ]
Mechanism of Action

Micrococcins act by inhibiting bacterial protein synthesis. [, , , , ] Their mechanism of action involves:

  • Binding to the Ribosome: Micrococcins bind to the bacterial ribosome, specifically targeting the GTPase-associated center within the 23S ribosomal RNA (rRNA). [, , , ]
  • Interaction with Ribosomal Protein L11: Micrococcins interact with ribosomal protein L11, which is associated with the 23S rRNA within the GTPase center. [, , , ]
  • Inhibition of Ribosomal Functions: The binding of micrococcins to the ribosome disrupts key ribosomal functions, including:
    • Translocation: The movement of the ribosome along the messenger RNA (mRNA) during protein synthesis. [, , , ]
    • Aminoacyl-tRNA Binding: The binding of aminoacyl-tRNAs to the ribosome, essential for delivering amino acids for protein synthesis. [, , ]
    • GTP Hydrolysis: The hydrolysis of GTP by elongation factors, critical for the progression of protein synthesis. [, , ]
Physical and Chemical Properties Analysis
  • Stability: Micrococcin is highly stable to heat and a wide range of pH conditions. []
  • Molecular Weight: Micrococcin P1 has a molecular weight of approximately 1143 Da, while Micrococcin P2 has a molecular weight of 1142 Da. [, ]
  • Spectroscopic Properties: Micrococcins exhibit characteristic ultraviolet (UV) absorption spectra with maxima at around 275 nm and 348 nm. [, ] They also show distinct proton magnetic resonance (1H NMR) spectra, providing valuable structural information. []
  • Fluorescence: Fluorescently labeled micrococcin derivatives have been synthesized, enabling the study of their interactions with the ribosome using fluorescence techniques. []
Applications
  • Antimicrobial Studies: Micrococcins are potent inhibitors of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ] They are being investigated for their potential to address the growing threat of antibiotic resistance. [, , , ]
  • Anti-malarial Research: Micrococcin exhibits strong activity against the malaria parasite Plasmodium falciparum. [, ] This suggests potential for the development of new anti-malarial drugs. []
  • Ribosome Structure and Function Studies: Micrococcins serve as valuable tools for investigating ribosome structure and function. [, , , ] Their specific binding to the GTPase-associated center provides insights into the role of this region in protein synthesis. [, , , ]
  • Drug Development: The synthesis of micrococcin analogs with improved properties, such as enhanced solubility and pharmacological profiles, holds promise for the development of new therapeutic agents. [, ]
  • Food Science: The production of micrococcin by food-grade bacteria like Staphylococcus equorum suggests its potential as a natural antimicrobial agent in food preservation. []
  • Molecular Probes: Fluorescently labeled micrococcin derivatives allow for the visualization and quantification of micrococcin-ribosome interactions. []

Micrococcin P1

Compound Description: Micrococcin P1 is a macrocyclic peptide antibiotic that exhibits a broad spectrum of inhibitory activity against Gram-positive bacteria, including antibiotic-resistant strains. [, , , , , , , , ] It is also a potent inhibitor of the malaria parasite Plasmodium falciparum. [] Micrococcin P1 is structurally related to thiostrepton, thiocillins, and nosiheptide, all of which are potent peptide antibiotics. [, , ] It acts by binding to the GTPase region in domain II of 23S rRNA, inhibiting ribosomal A-site associated reactions. [, ] Micrococcin P1 has been isolated from various bacterial species, including Staphylococcus equorum, Macrococcus caseolyticus, and Bacillus marisflavi. [, , ]

Relevance: Micrococcin P1 is a member of the micrococcin family of thiopeptide antibiotics. It shares a similar structure and mechanism of action with other micrococcins but possesses distinct features like a specific methylation pattern and side chain composition. [, , ] Understanding the structure and activity of Micrococcin P1 provides valuable insights into the overall properties of the micrococcin family.

Micrococcin P2

Compound Description: Micrococcin P2 is a thiopeptide antibiotic closely related to micrococcin P1. [, ] It exhibits potent antimicrobial activity against Gram-positive pathogens, including Clostridioides difficile. [] Micrococcin P2 targets the bacterial ribosome, inhibiting protein synthesis. [] Computational studies and structure-activity relationship (SAR) analysis suggest that incorporating specific nitrogen heterocycles into the side chain of Micrococcin P2 can enhance its antimicrobial activity. []

Micrococcin P3

Compound Description: Micrococcin P3 is a recently discovered thiopeptide antibiotic isolated from a marine-derived strain of Bacillus stratosphericus. [] It exhibits potent antibacterial activities against Gram-positive bacteria, comparable to Micrococcin P1. []

Relevance: Micrococcin P3 is a newly identified member of the micrococcin family, structurally related to Micrococcin P1 and Micrococcin P2. [] Its discovery expands the diversity of the micrococcin family and highlights the potential of marine microorganisms as sources of novel antibiotics.

Thiocillin I

Compound Description: Thiocillin I belongs to the thiopeptide class of antibiotics and shares structural similarities with Micrococcin P1. [, ] It acts by inhibiting bacterial protein synthesis. []

Relevance: Thiocillin I and Micrococcin are structurally related, both containing a central 2,3,6-trisubstituted pyridine motif and multiple thiazole rings. [, ] Their biosynthesis involves similar enzymatic reactions, including molybdenum-catalyzed cyclodehydration for thiazole ring formation.

Thiocillin II

Compound Description: Thiocillin II is a thiopeptide antibiotic structurally related to Micrococcin P1. [, ] It differs from Micrococcin P1 in its specific structural units. [, ]

Relevance: The structural similarities between Thiocillin II and Micrococcin P1 were elucidated by comparing their acid hydrolyzates and through 1H and 13C NMR spectroscopy studies. [, ] This comparison helped to clarify the variations in structural units between these two thiopeptide antibiotics.

Thiocillin III

Compound Description: Thiocillin III is a thiopeptide antibiotic with a close structural relationship to Micrococcin P1. [, ] It differs from Micrococcin P1 in its specific structural units. [, ]

Relevance: The structural relationship between Thiocillin III and Micrococcin P1 was established by comparing their acid hydrolyzates and analyzing their 1H and 13C NMR spectra. [, ] This comparative analysis provided insights into the structural variations between these two thiopeptide antibiotics.

Thiocillin IV

Compound Description: Thiocillin IV is a 26-membered thiopeptide antibiotic and is the O-methylated congener of Micrococcin P2. [] It demonstrates promising biological activity against various Gram-positive pathogens. []

Relevance: Thiocillin IV is generated through the site-selective O-methylation of Micrococcin P2 at the 8-Thr position by the enzyme TclO. [] This modification highlights the potential for generating new thiopeptide derivatives with potentially enhanced or specific activities.

Sporangiomycin

Compound Description: Sporangiomycin is an antibiotic that functions by inhibiting the binding of aminoacyl-tRNA to the ribosomal A site in bacterial cells. [] It also disrupts the formation of complexes involving ribosomes, elongation factor G, and guanine nucleotides. []

Relevance: Both sporangiomycin and Micrococcin target the ribosomal A site, specifically near the complex guanosine triphosphatase center, resulting in similar inhibitory effects on bacterial protein synthesis. [] They both compete with thiostrepton for binding sites on the ribosome, further supporting their shared mechanism of action. []

Properties

CAS Number

67401-56-3

Product Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C48H49N13O9S6

Molecular Weight

1144.4 g/mol

InChI

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1

InChI Key

MQGFYNRGFWXAKA-QMXXNAFJSA-N

SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C

Synonyms

2’-[(11S,14Z,21S,28S)-14-ethylidene-9,10,11,12,13,14,20,21,27,28-decahydro-28-[(1R)-1-hydroxyethyl]-11-[(1R)-1-hydroxyethyl]-21-(1-methylethyl)-9,12,19,26-tetraoxo-19H,26H-8,5:18,15:25,22:32,29-tetranitrilo-5H,15H-pyrido[3,2-m][1,11,17,24,4,7,20,27]t

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C

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